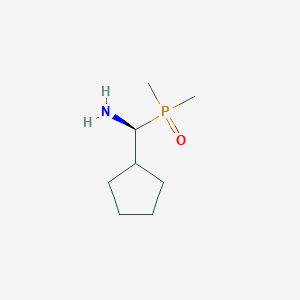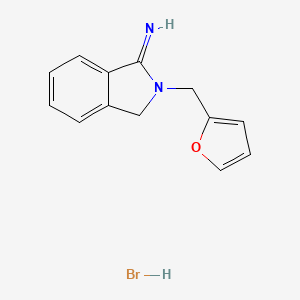
(S)-Cyclopentyl(dimethylphosphoryl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-Cyclopentyl(dimethylphosphoryl)methanamine” is a chemical compound with the CAS Number: 2343963-93-7 . It has a molecular weight of 175.21 and its IUPAC name is (S)-(amino(cyclopentyl)methyl)dimethylphosphine oxide . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H18NOP/c1-11(2,10)8(9)7-5-3-4-6-7/h7-8H,3-6,9H2,1-2H3/t8-/m0/s1 . The InChI key is DRUAKFPOEAZAQK-QMMMGPOBSA-N .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 175.21 . It is stored at a temperature of 4°C . The physical form of this compound is oil .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound has been utilized in the synthesis and structure elucidation of various phosphine oxide compounds. For instance, (dimethylphosphoryl)methanamine was reacted with concentrated perchloric acid to synthesize new phosphine oxide compounds, revealing insights into the formation of hydrogen-bonded compounds within the dpma/HClO4 system. The structural analysis, supported by quantum chemical calculations, highlighted the importance of N–H∙∙∙O hydrogen bonds in forming polymeric, polar double-strands, showcasing the compound's utility in developing materials with specific structural features (Buhl et al., 2013).
Materials Chemistry
In materials chemistry, (S)-Cyclopentyl(dimethylphosphoryl)methanamine and its derivatives have been explored for their potential in forming structurally interesting and potentially useful materials. The study of its reactions, for example with hydroiodic acid in the presence of elemental iodine, led to the discovery of iodine-rich (dimethylphosphoryl)methanaminium iodides. These compounds, featuring unique hydrogen-bonded networks and halogen bonds, could have implications for the design of new materials with specific electronic or optical properties (Reiss, 2017).
Chemical Properties and Reactions
The chemical properties and reactions of this compound have been extensively studied, with research focusing on its behavior in various chemical environments. For example, its interaction with oxalic acid in ethanol yielded insights into the formation of solvated salts, which contribute to the understanding of the compound's reactivity and potential applications in synthesis and catalysis (Bialek et al., 2014).
Safety and Hazards
The safety information for “(S)-Cyclopentyl(dimethylphosphoryl)methanamine” includes several hazard statements: H302, H312, H315, H318, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
Mecanismo De Acción
Target of Action
(S)-Cyclopentyl(dimethylphosphoryl)methanamine, also known as Methenamine, is primarily targeted towards the urinary tract. It acts as a urinary tract antiseptic and antibacterial drug . It is used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Propiedades
IUPAC Name |
(S)-cyclopentyl(dimethylphosphoryl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NOP/c1-11(2,10)8(9)7-5-3-4-6-7/h7-8H,3-6,9H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUAKFPOEAZAQK-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C(C1CCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CP(=O)(C)[C@@H](C1CCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-bromobenzyl)oxy]-2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B2811550.png)

![5-amino-1,3-dihydro-2'H,5'H-spiro[indene-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B2811553.png)
![1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2811554.png)

![3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2811560.png)
![1-[4-(1,2,4-Oxadiazol-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2811561.png)
![N-(2-cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2811562.png)
![benzyl (2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2811567.png)
![1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2811568.png)

![(5-Tert-butyl-1,2-oxazol-3-yl)methyl 4-[(prop-2-enoylamino)methyl]benzoate](/img/structure/B2811570.png)

![7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B2811573.png)